5-(difluoromethyl)-1-(2-ethoxyphenyl)-7-(4-ethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Overview
Description
5-(difluoromethyl)-1-(2-ethoxyphenyl)-7-(4-ethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that features a pyrido[2,3-d]pyrimidin-4(1H)-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethyl)-1-(2-ethoxyphenyl)-7-(4-ethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves multiple steps, starting from commercially available precursors. One common approach involves the difluoromethylation of a suitable heterocyclic precursor, followed by the introduction of the ethoxyphenyl and ethylphenyl groups through substitution reactions. The final step often involves the formation of the mercapto group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(difluoromethyl)-1-(2-ethoxyphenyl)-7-(4-ethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The difluoromethyl group can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
5-(difluoromethyl)-1-(2-ethoxyphenyl)-7-(4-ethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s unique structure makes it a potential candidate for biological assays and studies on enzyme inhibition.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound can be used in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-1-(2-ethoxyphenyl)-7-(4-ethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the aromatic substituents contribute to its overall stability and reactivity. The mercapto group may also play a role in the compound’s biological activity by forming covalent bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
- 5-(trifluoromethyl)-1-(2-ethoxyphenyl)-7-(4-ethylphenyl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one
- 5-(difluoromethyl)-1-(2-methoxyphenyl)-7-(4-ethylphenyl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one
- 5-(difluoromethyl)-1-(2-ethoxyphenyl)-7-(4-methylphenyl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one
Uniqueness
The unique combination of the difluoromethyl, ethoxyphenyl, and ethylphenyl groups in 5-(difluoromethyl)-1-(2-ethoxyphenyl)-7-(4-ethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one sets it apart from similar compounds. These substituents contribute to its distinct chemical properties, such as enhanced stability, reactivity, and potential biological activity.
Properties
IUPAC Name |
5-(difluoromethyl)-1-(2-ethoxyphenyl)-7-(4-ethylphenyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2N3O2S/c1-3-14-9-11-15(12-10-14)17-13-16(21(25)26)20-22(27-17)29(24(32)28-23(20)30)18-7-5-6-8-19(18)31-4-2/h5-13,21H,3-4H2,1-2H3,(H,28,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLBVQRQRILMBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)F)C(=O)NC(=S)N3C4=CC=CC=C4OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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